N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N'-phenylbenzenecarboximidamide
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Overview
Description
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N’-phenylbenzenecarboximidamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a benzenecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N’-phenylbenzenecarboximidamide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and N’-phenylbenzenecarboximidamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as acetic anhydride and pyridine. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N’-phenylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N’-phenylbenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity
Mechanism of Action
The mechanism of action of N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N’-phenylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting cellular processes and leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[4-(dimethylamino)phenyl]methylidene]-2-methoxyaniline
- N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-2-phenoxyacetohydrazide
- N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N’-phenylbenzenecarboximidamide stands out due to its specific combination of functional groups, which confer unique electronic and steric properties. These characteristics make it particularly suitable for applications in fluorescence-based assays and as a precursor for the synthesis of complex organic molecules .
Properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N'-phenylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-26(2)21-15-13-18(14-16-21)17-23-25-22(19-9-5-3-6-10-19)24-20-11-7-4-8-12-20/h3-17H,1-2H3,(H,24,25)/b23-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKFDIORNNUMHY-HAVVHWLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=NC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=NC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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